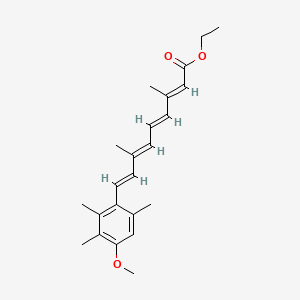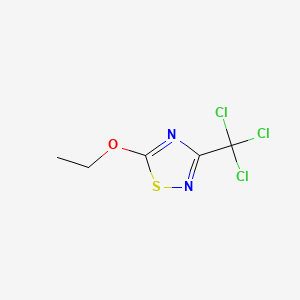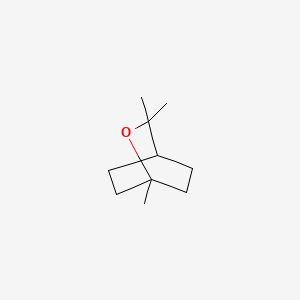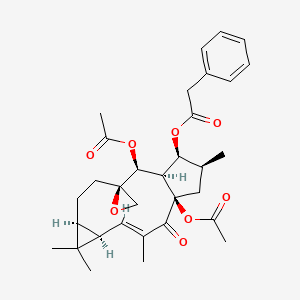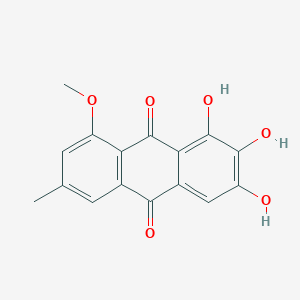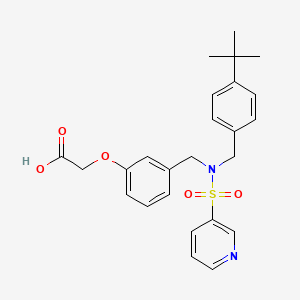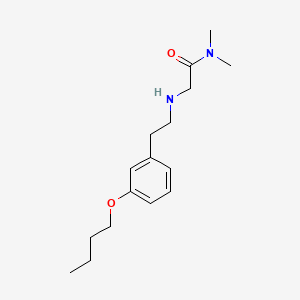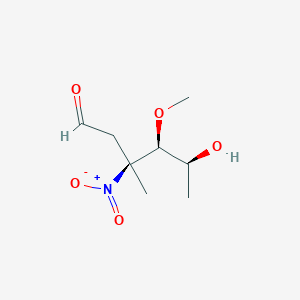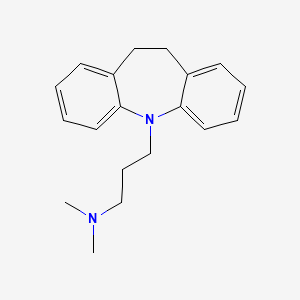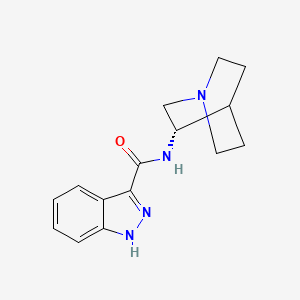
Facinicline
Overview
Description
Facinicline, also known as MEM-63908 or R-4996, is a selective nicotinic alpha-7 receptor partial agonist. It also exhibits properties as a serotonin 3 receptor antagonist. This compound has been investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, cognitive symptoms of schizophrenia, and other neurologic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Facinicline can be synthesized through a multi-step process involving the formation of the indazole scaffold. The synthesis typically involves the following steps:
- Formation of the indazole core through cyclization reactions.
- Functionalization of the indazole core with appropriate substituents.
- Introduction of the azabicyclo octane moiety.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents and solvents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Facinicline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indazole core.
Substitution: this compound can undergo substitution reactions to introduce different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further modified for specific applications .
Scientific Research Applications
Facinicline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other bioactive compounds.
Biology: Studied for its effects on nicotinic acetylcholine receptors and serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease, cognitive impairment, and schizophrenia.
Industry: Utilized in the development of novel pharmaceuticals targeting neurological disorders
Mechanism of Action
Facinicline exerts its effects through dual mechanisms:
Nicotinic Alpha-7 Receptor Partial Agonist: this compound binds to and activates the nicotinic alpha-7 receptor, leading to enhanced dopamine efflux and improved cognitive function.
Serotonin 3 Receptor Antagonist: this compound antagonizes the serotonin 3 receptor, which modulates acetylcholine release and contributes to its cognitive-enhancing effects
Comparison with Similar Compounds
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Uniqueness of Facinicline: this compound’s dual mechanism of action, targeting both nicotinic alpha-7 receptors and serotonin 3 receptors, distinguishes it from other similar compounds. This dual action contributes to its potential therapeutic benefits in cognitive disorders .
Properties
CAS No. |
677306-35-3 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1 |
InChI Key |
TXCYUSKWBHUVEP-CYBMUJFWSA-N |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Appearance |
Solid powder |
Key on ui other cas no. |
677306-35-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Facinicline; RG-3487; RG 3487; RG3487; R-3487; R 3487; R3487; RO-5313534; RO 5313534; RO5313534; MEM3454; MEM 3454; MEM-3454; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



